Pyrrolidine vs. Piperidine Analog: Divergent In‑Vivo Pharmacological Profiles in Mouse Behavioral Screening
In the original 1973 pharmacological characterization, the pyrrolidine analog of 2‑aminoindane (compound 10j, corresponding to 1‑(2,3‑dihydro‑1H‑inden‑2‑yl)pyrrolidine) exhibited strong amphetamine‑type stimulant activity with a long duration of effect at 10 mg/kg in mice. In contrast, the direct piperidine analog (compound 11, PIP‑AI) showed analgesic properties comparable to meperidine, with no reported psychostimulant signature [1].
| Evidence Dimension | In‑vivo behavioral pharmacology in mice |
|---|---|
| Target Compound Data | Strong amphetamine‑type stimulant; long duration of activity at 10 mg/kg |
| Comparator Or Baseline | Piperidine analog (PIP‑AI, compound 11): analgesic properties comparable to meperidine; no stimulant signature reported |
| Quantified Difference | Qualitative divergence: stimulant vs. analgesic profile; duration noted as 'long' for target compound vs. not reported for comparator |
| Conditions | Mouse neuropharmacological screening using observational methods (1973 Solomons & Sam study) |
Why This Matters
For laboratories developing reference standards or studying structure–activity relationships in 2‑aminoindanes, this head‑to‑head behavioral divergence demonstrates that the pyrrolidine ring is a critical pharmacophoric element that cannot be replaced by a piperidine ring without complete loss of the desired psychostimulant phenotype.
- [1] Solomons E, Sam J. 2-Aminoindans of pharmacological interest. J Med Chem. 1973;16(12):1330-1333. doi:10.1021/jm00270a004 View Source
